molecular formula C16H11ClN4O4S B2508735 5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide CAS No. 898410-78-1

5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide

Cat. No.: B2508735
CAS No.: 898410-78-1
M. Wt: 390.8
InChI Key: FTPJJCKAIGRZNP-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide is a complex organic molecule that features a variety of functional groups, including a chloro group, a methylsulfanyl group, an oxadiazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Chlorination: The chloro group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group can be introduced via nitration reactions using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide: can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro group suggests potential for redox cycling and generation of reactive oxygen species, which can lead to cellular damage and apoptosis in cancer cells. The oxadiazole ring and the chloro group may contribute to binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

5-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide: can be compared with other similar compounds to highlight its uniqueness:

    5-chloro-2-(methylsulfanyl)benzoic acid: This compound shares the chloro and methylsulfanyl groups but lacks the oxadiazole ring and nitrobenzamide moiety.

    5-chloro-N-[2-(methylsulfanyl)phenyl]-2-thiophenecarboxamide: This compound has a similar structure but features a thiophene ring instead of the oxadiazole ring.

    5-chloro-N-(3-{[5-chloro-2-(methylsulfanyl)benzoyl]amino}phenyl)-2-(methylsulfanyl)benzamide: This compound has a similar core structure but differs in the substitution pattern and functional groups.

The unique combination of functional groups in This compound provides it with distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-26-13-5-3-2-4-10(13)15-19-20-16(25-15)18-14(22)11-8-9(17)6-7-12(11)21(23)24/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPJJCKAIGRZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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